molecular formula C10H9N3O2 B2775820 1-benzyl-3-nitro-1H-pyrazole CAS No. 898053-27-5

1-benzyl-3-nitro-1H-pyrazole

Cat. No. B2775820
Key on ui cas rn: 898053-27-5
M. Wt: 203.201
InChI Key: UUQVFBBHWLZERQ-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

To a solution containing 1-benzyl-3-nitro-1H-pyrazole (86 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-benzyl-1H-pyrazol-3-ylamine as a yellow oil, which was used in the following step with no further purification.
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1.NN.[Ni]>[CH2:1]([N:8]1[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 μL
Type
solvent
Smiles
NN
Step Two
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
300 μL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the clear solution
CUSTOM
Type
CUSTOM
Details
after which time the raney nickel was removed by filtration through a celite plug
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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